molecular formula C14H14F3N3O4 B13053069 ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

Cat. No.: B13053069
M. Wt: 345.27 g/mol
InChI Key: GUDGTWJQRGYOLU-XJGAGPIDSA-N
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Description

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of ethyl carbamate with a suitable diazonium salt derived from 4-(trifluoromethyl)aniline. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The diazenyl linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazenyl linkage can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxybutenoyl moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate can be compared with other similar compounds, such as:

    Ethyl carbamate: A simpler carbamate with fewer functional groups.

    4-(trifluoromethyl)aniline: A precursor with a trifluoromethyl group but lacking the diazenyl and hydroxybutenoyl moieties.

    Diazenyl compounds: Compounds with similar diazenyl linkages but different substituents.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14F3N3O4

Molecular Weight

345.27 g/mol

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8-,20-19?

InChI Key

GUDGTWJQRGYOLU-XJGAGPIDSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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